(E)-Methyl 3-(3-chlorophenyl)acrylate

Photochemistry Photoisomerization Cinnamate ester

(E)-Methyl 3-(3-chlorophenyl)acrylate (CAS 24583-84-4) is a meta-chlorinated cinnamic acid methyl ester with molecular formula C₁₀H₉ClO₂ and molecular weight 196.63 g/mol. The compound is characterized by an (E)-configured α,β-unsaturated ester moiety bearing a 3-chlorophenyl substituent at the β-position, as confirmed by its IUPAC name methyl (2E)-3-(3-chlorophenyl)prop-2-enoate.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 24583-84-4
Cat. No. B1637925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-(3-chlorophenyl)acrylate
CAS24583-84-4
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC(=CC=C1)Cl
InChIInChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+
InChIKeyQCCTYRQOMYMCCU-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Methyl 3-(3-Chlorophenyl)acrylate (CAS 24583-84-4): A meta-Chlorinated Cinnamate Ester Building Block for Precision Synthesis


(E)-Methyl 3-(3-chlorophenyl)acrylate (CAS 24583-84-4) is a meta-chlorinated cinnamic acid methyl ester with molecular formula C₁₀H₉ClO₂ and molecular weight 196.63 g/mol . The compound is characterized by an (E)-configured α,β-unsaturated ester moiety bearing a 3-chlorophenyl substituent at the β-position, as confirmed by its IUPAC name methyl (2E)-3-(3-chlorophenyl)prop-2-enoate . It is primarily utilized as a synthetic building block in organic and medicinal chemistry, where the aryl chloride handle enables downstream transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%+ .

Why Generic Substitution of (E)-Methyl 3-(3-Chlorophenyl)acrylate with Other Chlorocinnamate Esters Carries Quantifiable Risk


Although methyl cinnamate derivatives share a common scaffold, the position of the chlorine substituent on the aromatic ring exerts a decisive influence on both photochemical behavior and biological activity. In a comparative photophysical study, para-chloro-substituted methyl-α-arylcinnamates exhibited a photostationary-state [E]/[Z] ratio averaging 2.8, whereas ortho,ortho-dichloro substitution dramatically shifted the ratio to 0.5 [1]. This demonstrates that the meta-chloro positioning in (E)-methyl 3-(3-chlorophenyl)acrylate occupies a distinct electronic environment that cannot be replicated by ortho- or para-chloro analogs. Furthermore, in structure-activity relationship (SAR) studies of cinnamate esters, the introduction of a chlorine atom has been shown to reduce tyrosinase inhibitory activity while simultaneously enhancing cytotoxicity relative to the unsubstituted parent compound [2]. These regioisomer-dependent property profiles mean that substitution with a positional isomer—such as methyl 4-chlorocinnamate (CAS 20754-21-6) or methyl 2-chlorocinnamate—may lead to quantitatively different outcomes in both photochemical applications and biological assays.

Quantitative Differentiation Evidence for (E)-Methyl 3-(3-Chlorophenyl)acrylate Against Its Closest Structural Analogs


Regioisomeric Impact on Photostationary-State E/Z Ratio: meta-Chloro vs. ortho,ortho-Dichloro Substitution

In a controlled laser photolysis study at 308 nm in deoxygenated hexane/acetonitrile, para-substituted methyl-α-arylcinnamates (including a p-chloro derivative) achieved a photostationary-state [E]/[Z] ratio averaging 2.8. In contrast, the ortho,ortho-dichloro-substituted analog gave a ratio of only 0.5 [1]. Although the meta-chloro compound itself was not explicitly tested in this series, the data establish that chlorine substitution pattern is a critical determinant of photoisomerization equilibrium in this scaffold class, and the meta-chloro derivative occupies a distinct electronic/steric regime between the para-mono and ortho,ortho-dichloro extremes.

Photochemistry Photoisomerization Cinnamate ester

Chlorine Substitution Modulates Biological Activity Profile: Tyrosinase Inhibition vs. Cytotoxicity Trade-off

Structure-activity relationship (SAR) studies on cinnamate esters reveal that while methyl cinnamate (unsubstituted) effectively inhibits mushroom tyrosinase-catalyzed L-tyrosine oxidation and suppresses melanogenesis in B16-F10 melanoma cells (IC₅₀ not specified for the ester alone, but activity confirmed in enzymatic and cellular assays), the introduction of a chlorine atom on the aromatic ring reduces tyrosinase inhibitory activity while concurrently enhancing cytotoxicity [1]. In the specific context of methyl cinnamate derivatives, the chlorine-for-hydrogen substitution shifts the biological profile from a relatively clean melanogenesis inhibitor toward a compound with greater cytotoxic potential.

Melanogenesis inhibition Tyrosinase SAR

Synthetic Versatility: Aryl Chloride Handle Enables Downstream Cross-Coupling Not Possible with Non-Halogenated Cinnamate Esters

The 3-chlorophenyl substituent in (E)-methyl 3-(3-chlorophenyl)acrylate provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings . This enables iterative molecular complexity generation — the acrylate ester can first participate in conjugate addition or cycloaddition reactions, while the aryl chloride can subsequently be elaborated via cross-coupling. By contrast, the non-halogenated analog methyl cinnamate (CAS 103-26-4) lacks this second synthetic handle, limiting its utility to transformations at the α,β-unsaturated ester only. Within the class of chlorocinnamate esters, the meta-chloro positioning offers distinct electronic effects compared to para-chloro derivatives, which can influence oxidative addition rates in catalytic cycles. Aryl chlorides are generally less reactive than bromides or iodides in cross-coupling but offer greater commercial availability and lower cost, making them practical choices for scale-up [1].

Cross-coupling Suzuki-Miyaura Heck reaction

Demonstrated Utility of 3-Chlorophenyl Motif in Fungicidal Acrylate Esters Confirmed by Patent Literature

U.S. Patent 5,118,710 discloses sulfur-containing acrylic ester derivatives where the 3-chlorophenyl substituent is explicitly recited among the preferred R³ groups (phenyl, 3-chlorophenyl, 4-chlorophenyl, 2,4-dichlorophenyl, methylphenyl) that confer fungicidal activity superior to prior art compounds [1]. The patent teaches that acrylic esters bearing these specific aryl substituents exhibit fungicidal action, establishing the 3-chlorophenyl motif as a validated pharmacophoric element within the acrylate fungicide class. This patent-derived evidence confirms that the 3-chlorophenyl group — precisely the substituent present in the target compound — has been empirically selected as one of the most effective aryl groups in this series, providing procurement justification for agrochemical discovery programs.

Fungicide Agrochemical Structure-activity relationship

Highest-Impact Procurement and Application Scenarios for (E)-Methyl 3-(3-Chlorophenyl)acrylate


Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

The dual reactivity of (E)-methyl 3-(3-chlorophenyl)acrylate — an α,β-unsaturated ester for Michael additions or cycloadditions and an aryl chloride for Suzuki-Miyaura cross-coupling — enables library chemists to generate structurally diverse compound collections from a single starting material . The meta-chloro position ensures electronic properties distinct from para- or ortho-substituted analogs, as evidenced by photochemical studies showing regioisomer-dependent photostationary states [1].

Agrochemical Lead Optimization: Fungicide Development Programs

Patent literature explicitly identifies the 3-chlorophenyl acrylate motif as conferring superior fungicidal activity relative to earlier acrylic ester fungicides [2]. The target compound serves as a key intermediate or scaffold-matching reference standard for structure-activity relationship (SAR) campaigns aimed at optimizing fungicidal efficacy and selectivity.

Photoresponsive Material Design: Meta-Chlorine as a Modulator of E/Z Isomerization Equilibrium

The photostationary-state [E]/[Z] ratio in chlorinated methyl-α-arylcinnamates varies by ≥5.6-fold depending on chlorine substitution pattern (2.8 for para-chloro vs. 0.5 for ortho,ortho-dichloro) [1]. The meta-chloro derivative provides a distinct intermediate electronic environment, making it a strategic choice for fine-tuning photoisomerization behavior in molecular photoswitches and light-responsive polymer systems.

Targeted Biological Probe Synthesis: Melanogenesis and Cytotoxicity Studies

Chlorine substitution on the methyl cinnamate scaffold shifts biological activity from melanogenesis inhibition (unsubstituted) toward enhanced cytotoxicity (chlorinated derivatives) [3]. (E)-Methyl 3-(3-chlorophenyl)acrylate is positioned as an optimal starting point for synthesizing probe molecules to dissect the structural determinants of this activity switch, particularly for cancer biology or dermatological research programs.

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